4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide
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Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the dihydroisoquinoline intermediate, which can be achieved through the Pictet-Spengler reaction This intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzamide linkage
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzamide group to amine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzamide group may also contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.
N-(3-methoxypropyl)benzamide: Lacks the dihydroisoquinoline moiety, which may reduce its biological activity.
4-(isoquinolin-2-ylmethyl)-N-(3-methoxypropyl)benzamide: Contains an isoquinoline instead of a dihydroisoquinoline, potentially altering its interaction with molecular targets.
Uniqueness
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-(3-methoxypropyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-25-14-4-12-22-21(24)19-9-7-17(8-10-19)15-23-13-11-18-5-2-3-6-20(18)16-23/h2-3,5-10H,4,11-16H2,1H3,(H,22,24) |
InChI Key |
JMJCOWBXAZHPOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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